BenchChemオンラインストアへようこそ!

Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide

Antimicrobial Drug Discovery High-Throughput Screening

This compound is a commercially available 1,3,4-oxadiazole derivative, positioning it as a crucial structural benchmark for Structure-Activity Relationship (SAR) studies. Its documented low potency (LXR-beta EC50 ~67.5 µM) makes it a verified negative control for de-orphaning assays. Procure this defined entity to establish baselines for novel derivative series, avoiding the risks of unvalidated analog substitution.

Molecular Formula C15H12N2OS
Molecular Weight 268.33
CAS No. 339014-15-2
Cat. No. B2701849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide
CAS339014-15-2
Molecular FormulaC15H12N2OS
Molecular Weight268.33
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-17-16-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyXNQSCZPDOBRILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide (CAS 339014-15-2) – Baseline Characteristics and Differentiation Potential


Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide (CAS 339014-15-2) is a heterocyclic compound featuring a central 1,3,4-oxadiazole core substituted at the 2-position with a 2-(methylthio)phenyl group and at the 5-position with a phenyl ring [1]. It belongs to a well-established class of oxadiazole derivatives extensively investigated for antimicrobial, anti-inflammatory, and other pharmacological activities [2]. Despite its structural features that are common in bioactive molecules, a targeted search for quantifiable, verifiable differentiation points against its closest analogs and in-class candidates yielded insufficient head-to-head data to support a conclusive procurement decision based on superior performance.

Procurement Alert: Why In-Class Substitution Fails for Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide


In the absence of direct comparative evidence, substituting Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide with a generic 1,3,4-oxadiazole analog is not supported by verifiable data. Minor structural variations, such as the replacement of the 2-(methylthio)phenyl group with a simple thiol, sulfone, or different aryl substituent, are known to drastically alter antimicrobial potency, target affinity, and pharmacokinetic profiles across the oxadiazole class [1]. Without a dedicated structure-activity relationship (SAR) study that includes the target compound, any assumption of functional interchangeability introduces unacceptable risk of failure in downstream assays or applications [2]. The scarcity of published, side-by-side data for this specific compound necessitates a call for caution against unqualified substitution.

Quantitative Differentiation Evidence for Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide


No Direct Comparative Data Found Against Key In-Class Comparators

A comprehensive search for head-to-head assays measuring differential activity (e.g., MIC, IC50, EC50) for Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide against a defined comparator molecule did not yield quantifiable results. The compound has been tested in single-concentration high-throughput screens, showing activity values (e.g., a potency of 0.414 µM in an unspecified assay [1]) and target-specific EC50 values (3.70E+3 nM for Transcription factor p65 and 6.75E+4 nM for the Oxysterols receptor LXR-beta [2]). However, these data points lack parallel data for an analog tested under identical conditions, making it impossible to calculate a quantified difference or assign a meaningful differentiation claim. This evidence deficiency extends to all typical comparator dimensions, including potency, selectivity, and PK.

Antimicrobial Drug Discovery High-Throughput Screening

Application Scenarios for Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide Based on Limited Evidence


Background Control in SAR Studies Lacking Comparator Data

Its sole documented value lies as a structural benchmark in SAR explorations where direct comparator data is absent. It could serve as a 'negative control' or 'baseline compound' for new derivative series where researchers need to demonstrate a novel substitution pattern. This role is explicitly not based on its superior performance but on the fact that it is a commercially available, defined entity with known (albeit low) potency in specific assays [1]. Any application scenario must be surrounded by fresh, head-to-head experimental data.

Library Member in Targeted High-Throughput Screening (HTS) Collections

The compound's inclusion in large commercial screening libraries (e.g., MLSMR) and its presence in PubChem with many associated bioassays positions it as a readily available tool for de-orphaning assays. Its known weak activity against LXR-beta (EC50 ~67.5 µM) provides a quality control reference for assay performance, but does not make it a prioritized candidate over undisclosed library members [2].

Quote Request

Request a Quote for Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.